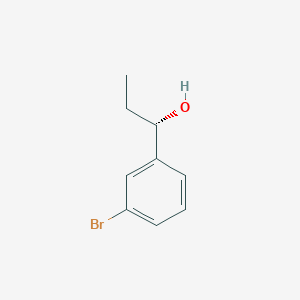

(S)-1-(3-Bromophenyl)-1-propanol

Description

Significance of Enantiomerically Pure Secondary Alcohols in Chiral Synthesis

Enantiomerically pure alcohols, particularly secondary alcohols, are fundamental intermediates in the chemical and pharmaceutical industries. nih.gov They serve as versatile precursors for the synthesis of a wide array of complex, high-value chiral products such as pharmaceuticals, agrochemicals, flavorings, and liquid crystals. nih.gov The demand for single-enantiomer drugs has grown substantially, as the physiological effects of a chiral molecule are often specific to one of its enantiomers. mdpi.com

The synthesis of these optically active secondary alcohols can be achieved through several strategic approaches. One prominent method is the asymmetric reduction of prochiral ketones, often facilitated by enzymes known as ketoreductases (KREDs). nih.govresearchgate.net These biocatalysts, derived from various microorganisms, can convert ketones to chiral secondary alcohols with high enantioselectivity. nih.gov Another key strategy is the kinetic resolution of racemic secondary alcohols, where an enzyme, typically a lipase (B570770), selectively acylates one enantiomer, allowing for the separation of the two. rsc.orgnih.gov Furthermore, the stereoselective ring-opening of epoxides catalyzed by halohydrin dehalogenases presents an alternative route to enantiopure β-substituted alcohols. nih.gov

Biocatalysis is increasingly favored over traditional chemical methods due to its exceptional selectivity (enantio-, regio-, and chemo-), milder reaction conditions, and reduced environmental impact. magtech.com.cnresearchgate.net Enzymes like alcohol dehydrogenases have been successfully employed in the asymmetric reduction of poorly water-soluble ketones to produce chiral alcohols with excellent enantiomeric excess and high yields, even at the pilot scale. mdpi.com

Overview of (S)-1-(3-Bromophenyl)-1-propanol within Chiral Chemical Space

This compound is a specific chiral secondary aryl alcohol. Its structure consists of a propanol (B110389) backbone with a hydroxyl group at the first carbon, which is the stereocenter. This chiral carbon is also attached to a hydrogen atom, an ethyl group, and a 3-bromophenyl group. The "(S)" designation specifies the absolute configuration of the stereocenter.

This compound belongs to the broader family of chiral aryl alcohols, which are crucial building blocks for synthesizing chiral drugs. magtech.com.cn The presence of the bromine atom on the phenyl ring makes it a valuable intermediate for further functionalization through various cross-coupling reactions, a common strategy in medicinal chemistry to build molecular complexity. The synthesis of such chiral alcohols is most effectively achieved through the asymmetric bioreduction of the corresponding aryl ketone, in this case, 1-(3-bromophenyl)-1-propanone. magtech.com.cnnih.gov This biocatalytic approach is noted for its high enantioselectivity and operation under mild and safe conditions. magtech.com.cn

Below is a table detailing the properties of the precursor ketone and the related achiral alcohol, 3-Bromo-1-propanol.

| Property | 1-(3-Bromophenyl)-1-propanone nih.gov | 3-Bromo-1-propanol sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₉H₉BrO | C₃H₇BrO |

| Molecular Weight | 213.07 g/mol | 138.99 g/mol |

| CAS Number | 19829-31-3 | 627-18-9 |

| Form | Not specified | Liquid |

| Boiling Point | Not specified | 62 °C at 5 mmHg |

| Density | Not specified | 1.537 g/mL at 25 °C |

| Refractive Index | Not specified | n20/D 1.488 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

(1S)-1-(3-bromophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |

InChI Key |

NFRBOGHEHVPWKF-VIFPVBQESA-N |

SMILES |

CCC(C1=CC(=CC=C1)Br)O |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)Br)O |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Br)O |

Origin of Product |

United States |

Stereoselective Synthesis of S 1 3 Bromophenyl 1 Propanol

Asymmetric Reduction Methodologies for 1-(3-Bromophenyl)-1-propanone Precursors

The asymmetric reduction of the prochiral ketone, 1-(3-bromophenyl)-1-propanone, is the most direct and widely studied approach for the synthesis of (S)-1-(3-Bromophenyl)-1-propanol. This transformation can be achieved through biocatalytic and organocatalytic methods, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.

Biocatalytic Approaches for Enantioselective Ketone Reduction

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols due to the high stereoselectivity, mild reaction conditions, and environmentally benign nature of enzymatic processes. nih.govnih.gov Both whole-cell systems and isolated enzymes are employed for the asymmetric reduction of ketones.

Whole-cell biotransformations utilize living microorganisms, such as bacteria and yeast, to catalyze the reduction of ketones. nih.gov These systems are advantageous as they contain the necessary enzymes and cofactors, often regenerating the cofactors in situ through the cell's metabolic pathways. nih.gov Various microorganisms have been screened for their ability to reduce acetophenone (B1666503) derivatives with high enantioselectivity. For instance, Saccharomyces cerevisiae is a commonly used yeast for the asymmetric reduction of prochiral ketones, typically yielding the (S)-alcohol according to Prelog's rule. nih.govnih.gov The enantioselective reduction of 3'-bromoacetophenone, a structurally similar ketone, has been demonstrated using various yeast strains, achieving high enantiomeric excess (e.e.).

| Microorganism | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | 3-Chloro-1-phenyl-1-propanone | (S) | 100% | 100% | nih.gov |

| Acetobacter pasteurianus GIM1.158 | 2-Octanone | (R) | High | - | nih.gov |

The use of isolated enzymes, such as carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs), offers several advantages over whole-cell systems, including higher volumetric productivity and the elimination of side reactions. nih.govnih.gov These enzymes, often derived from microorganisms, catalyze the reduction of a wide range of ketones with high chemo-, regio-, and stereoselectivity. nih.govnih.gov For example, a carbonyl reductase from Pichia glucozyma (KRED1-Pglu) has been shown to effectively reduce various acetophenone derivatives. rsc.org Similarly, alcohol dehydrogenases from sources like Lactobacillus kefir have demonstrated broad substrate scope and high enantioselectivity in the reduction of prochiral ketones. nih.gov A yeast reductase, YOL151W, from Saccharomyces cerevisiae has been successfully used for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a close analog of the target molecule, with 100% e.e. nih.gov

| Enzyme (Source) | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Yeast Reductase YOL151W (Saccharomyces cerevisiae) | 3-Chloro-1-phenyl-1-propanone | (S) | 100% | 100% | nih.gov |

| Carbonyl Reductase (Pichia glucozyma) | Acetophenone derivatives | (S) or (R) | Up to >99% | - | rsc.org |

| Alcohol Dehydrogenase (Lactobacillus kefir) | Prochiral ketones | (R) | High | - | nih.gov |

| Alcohol Dehydrogenase (Pyrococcus furiosus) | 2-Pentanone | (S) | 89% | - | nih.gov |

A critical aspect of biocatalytic reductions is the regeneration of the expensive nicotinamide (B372718) cofactor, typically NADPH or NADH, which is consumed in stoichiometric amounts during the reaction. tandfonline.com Efficient cofactor regeneration systems are essential for the economic viability of these processes. tandfonline.com Two primary strategies are employed: the substrate-coupled approach and the enzyme-coupled approach.

In the substrate-coupled approach, a single enzyme catalyzes both the reduction of the target ketone and the oxidation of a co-substrate, such as isopropanol (B130326). acs.org This method is simple but may require a large excess of the co-substrate to drive the reaction to completion. acs.org

The enzyme-coupled approach utilizes a second enzyme and a corresponding substrate to regenerate the cofactor. A widely used system involves glucose dehydrogenase (GDH) and glucose. springernature.commatthey.com GDH oxidizes glucose to gluconolactone, which spontaneously hydrolyzes to gluconic acid, while reducing NADP+ to NADPH. matthey.com This system is highly efficient and has been successfully coupled with various reductases for the synthesis of chiral alcohols. nih.govtandfonline.comspringernature.com For instance, the synthesis of (S)-3-chloro-1-phenyl-1-propanol using the yeast reductase YOL151W was achieved with a glucose dehydrogenase coupling system for NADPH regeneration. nih.gov

| Regeneration System | Enzymes | Co-substrate | Cofactor | Reference |

|---|---|---|---|---|

| Enzyme-coupled | Glucose Dehydrogenase (GDH) | Glucose | NADPH/NADH | springernature.commatthey.com |

| Enzyme-coupled | Formate (B1220265) Dehydrogenase (FDH) | Formate | NADH | tandfonline.com |

| Substrate-coupled | Alcohol Dehydrogenase (ADH) | Isopropanol | NADPH/NADH | acs.org |

The enantioselectivity of a biocatalytic reduction is highly dependent on the choice of the biocatalyst and the reaction conditions. The source of the enzyme, whether from different microbial species or genetically engineered strains, plays a crucial role in determining the stereochemical outcome of the reaction. nih.gov For example, while many reductases follow Prelog's rule to produce (S)-alcohols, some exhibit anti-Prelog selectivity, yielding (R)-alcohols. nih.gov

Reaction parameters such as pH, temperature, substrate concentration, and the presence of organic co-solvents can also significantly impact both the activity and the enantioselectivity of the enzyme. nih.govrsc.org Optimization of these conditions is often necessary to achieve high conversion and enantiomeric excess. For the synthesis of (S)-3-chloro-1-phenyl-1-propanol, the optimal temperature and pH for the yeast reductase YOL151W were found to be 40°C and 7.5-8.0, respectively. nih.gov

Organocatalytic Asymmetric Reductions

Organocatalysis has emerged as a powerful alternative to metal-based and enzymatic catalysis for asymmetric transformations. rsc.org Chiral small organic molecules are used to catalyze the enantioselective reduction of prochiral ketones. rsc.org One of the most successful and widely used methods is the Corey-Bakshi-Shibata (CBS) reduction. alfa-chemistry.comwikipedia.org This method utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, to mediate the enantioselective reduction of ketones with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS) or catecholborane. nih.govalfa-chemistry.comwikipedia.org The CBS reduction is known for its high enantioselectivity, predictability of the product's stereochemistry, and broad substrate scope. alfa-chemistry.comwikipedia.org The reaction proceeds through a six-membered ring transition state, where the ketone coordinates to the Lewis acidic boron atom of the catalyst, and a hydride is delivered from the borane in a stereocontrolled manner. nrochemistry.com

Another class of organocatalysts that has shown promise in the asymmetric reduction of ketones are bifunctional thiourea-amine catalysts. nih.govnih.gov These catalysts activate the ketone through hydrogen bonding with the thiourea (B124793) moiety and deliver a hydride from a borane source via the amine functionality. nih.govnih.gov

| Catalyst Type | Example Catalyst | Reducing Agent | Substrate Scope | Typical e.e. | Reference |

|---|---|---|---|---|---|

| Oxazaborolidine | (S)-Me-CBS | BH3·SMe2 | Aryl alkyl ketones | >95% | alfa-chemistry.comwikipedia.org |

| Bifunctional Thiourea-Amine | Thiourea-amine derivatives | Catecholborane | Aryl ketones | Up to 99% | nih.govnih.gov |

Chiral Ligand Design for Enantioselective Catalysis

The cornerstone of successful enantioselective catalysis lies in the rational design of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of chiral alcohols like this compound, ligands derived from natural products, such as cinchona alkaloids, have proven to be highly effective. nih.govrsc.orgdigitellinc.com These alkaloids can be chemically modified to create a library of ligands with varying steric and electronic properties, allowing for the fine-tuning of catalytic activity and enantioselectivity. nih.govrsc.org

A notable class of ligands are the NNP (N-P-N) tridentate ligands, which have been successfully employed in ruthenium-catalyzed asymmetric hydrogenation of ketones. nih.govrsc.org The modular synthesis of these ligands allows for systematic variation of the chiral backbone and the phosphine (B1218219) substituents, influencing the catalytic performance. nih.govrsc.org Another approach involves the use of conformationally flexible or even racemic ligands in combination with a chiral additive to induce asymmetry in the catalytic process. acs.org

Substrate Scope and Limitations in Organocatalyzed Processes

While transition metal catalysis is a dominant strategy, organocatalysis has emerged as a powerful alternative for the synthesis of chiral molecules. Organocatalysts are small organic molecules that can catalyze reactions with high enantioselectivity. However, their application in the synthesis of this compound and related compounds can have limitations. The substrate scope might be narrower compared to some transition metal systems, and the efficiency of the catalyst can be highly dependent on the specific substrate structure. researchgate.net For instance, the electronic properties of substituents on the aromatic ring of the ketone precursor can significantly influence the reaction rate and enantioselectivity.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are among the most efficient methods for producing enantiomerically enriched alcohols. researchgate.net These reactions involve the addition of hydrogen to a prochiral ketone, guided by a chiral catalyst.

Ruthenium-Based Catalysts for Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of a racemate into a single enantiomer of the product in 100% yield. Ruthenium complexes, particularly those paired with chiral diphosphine and diamine ligands, are highly effective for the DKR of racemic α-substituted ketones. researchgate.net For the synthesis of this compound, a DKR approach starting from racemic 1-(3-bromophenyl)-1-propanone would be a highly efficient route. The catalyst system facilitates the rapid racemization of the ketone while stereoselectively hydrogenating one enantiomer to the desired (S)-alcohol.

Palladium and Rhodium Catalysis in Asymmetric Reductions

While ruthenium catalysts are widely used, palladium and rhodium complexes also exhibit significant activity in asymmetric reductions. nih.govthieme-connect.de Rhodium catalysts, often in combination with chiral phosphine ligands like MonoPhos, have been successfully applied to the asymmetric 1,4-addition of boronic acids to enones, a reaction that can be adapted for the synthesis of chiral alcohols. nih.gov Rhodium has also been utilized in the kinetic resolution of dienes through asymmetric borylative cyclization. nih.gov Palladium catalysts are also known to be effective in various asymmetric transformations, although their application in the direct asymmetric reduction of 3'-bromopropiophenone (B130256) to this compound is less commonly reported in the reviewed literature.

Ligand Effects on Stereocontrol and Catalytic Efficiency

The choice of ligand is paramount in achieving high stereocontrol and catalytic efficiency. nih.govrsc.orgacs.org In ruthenium-catalyzed asymmetric hydrogenation, the configuration of the chiral centers in cinchona alkaloid-derived NNP ligands has a profound impact on both the reaction rate and the enantioselectivity. nih.govrsc.org For example, ligands derived from cinchonine (B1669041) and quinidine (B1679956) generally lead to higher conversion and enantiomeric excess (ee), whereas those from cinchonidine (B190817) and quinine (B1679958) can have a detrimental effect. nih.gov The electronic nature of the phosphine ligand also plays a crucial role; electron-deficient phosphines have been shown to be particularly effective in rhodium-catalyzed 1,4-additions. thieme-connect.de The interplay between the metal, the ligand, and the substrate dictates the geometry of the transition state, ultimately determining the stereochemical outcome. nih.govrsc.org

Table 1: Effect of Chiral Ligands on Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

| Ligand | Substrate | Conversion (%) | ee (%) | Catalyst System |

|---|---|---|---|---|

| NNP L5 | Acetophenone | >99.9 | 98.8 | Ru-complex with Ba(OH)₂ base |

| QUINAPHOS | Aromatic Ketones | High | High | Ru with diamine co-catalyst |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. mdpi.com For the synthesis of this compound, a chemoenzymatic approach could involve the enzymatic resolution of racemic 1-(3-bromophenyl)-1-propanol or the enzymatic reduction of the corresponding ketone. rsc.orgnih.gov

Lipases are a class of enzymes commonly used for the kinetic resolution of racemic alcohols via enantioselective acylation. nih.gov In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. For instance, lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol has been achieved with high enantioselectivity. nih.gov A similar strategy could be applied to racemic 1-(3-bromophenyl)-1-propanol.

Alternatively, alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of prochiral ketones. uni-pannon.hu These enzymes, often used as whole-cell biocatalysts or as isolated enzymes, can exhibit high enantioselectivity in the reduction of a variety of ketones to their corresponding chiral alcohols. uni-pannon.hu The use of recombinant enzymes allows for the overexpression of the desired ADH, leading to higher catalytic activity and making the process more economically viable.

Table 2: Chemoenzymatic Synthesis Approaches

| Method | Enzyme | Substrate | Product | Key Feature |

|---|---|---|---|---|

| Kinetic Resolution | Lipase (B570770) | Racemic 1-(3-Bromophenyl)-1-propanol | (R)-1-(3-Bromophenyl)-1-propanol acetate (B1210297) and this compound | Enantioselective acylation |

Enantioselective Hydrolysis of Esters of 1-(3-Bromophenyl)-1-propanol

Enzymatic kinetic resolution through the hydrolysis of esters is a powerful technique for the separation of enantiomers. This method utilizes the ability of certain enzymes, particularly lipases, to selectively catalyze the hydrolysis of one enantiomer of a racemic ester at a much higher rate than the other. This results in a mixture of an unreacted, enantiomerically enriched ester and an enantiomerically pure alcohol, which can then be separated.

The process typically involves the hydrolysis of a racemic ester, for instance, the acetate ester of 1-(3-bromophenyl)-1-propanol. A lipase, often from Candida antarctica (CALB) or Pseudomonas cepacia, is introduced into a buffered aqueous solution or a biphasic system containing the racemic ester. The enzyme will preferentially hydrolyze one of the ester enantiomers, leading to the formation of the corresponding alcohol enantiomer, while the other ester enantiomer remains largely unreacted. For example, in the resolution of a related compound, the lipase from Pseudomonas cepacia demonstrated a preference for the (S)-enantiomer of the substrate during hydrolysis, yielding the (S)-alcohol. mdpi.com

The success of the resolution is dependent on several factors, including the choice of lipase, the acyl group of the ester, the solvent system, pH, and temperature. For instance, studies on the resolution of 4-arylbut-3-en-2-ols have shown that different lipases can exhibit varying, and sometimes opposite, enantioselectivities. researchgate.net

Detailed Research Findings on an Analogous Compound

In a study on the lipase-catalyzed synthesis of both enantiomers of 3-chloro-1-arylpropan-1-ols, a closely related class of compounds, a two-step enzymatic process was employed. researchgate.net Initially, the racemic alcohols were subjected to enantioselective acylation using a lipase from Pseudomonas fluorescens (LAK). This was followed by the enantioselective hydrolysis of the resulting enantiomerically enriched esters using a lipase from Candida rugosa (CRL). researchgate.net This sequential approach allowed for the preparation of both (R) and (S) enantiomers of the target alcohols in high enantiomeric purity. researchgate.net

The table below presents data from the enantioselective hydrolysis of (R)-1-aryl-3-chloropropyl butanoates, which serves as a representative example of the type of results that could be expected for the hydrolysis of esters of 1-(3-bromophenyl)-1-propanol.

| Substrate (Aryl Group) | Enzyme | Time (h) | Conversion (%) | Product Enantiomeric Excess (ee %) |

| Phenyl | Candida rugosa lipase (CRL) | 5 | 45 | 97 ((R)-enantiomer) |

| 4-Fluorophenyl | Candida rugosa lipase (CRL) | 2 | 48 | 99 ((R)-enantiomer) |

| 4-Iodophenyl | Candida rugosa lipase (CRL) | 3 | 46 | 98 ((R)-enantiomer) |

| Data is for the hydrolysis of (R)-1-aryl-3-chloropropyl butanoates as reported in a study on analogous compounds. researchgate.net |

This data illustrates that high enantiomeric excess can be achieved in the hydrolysis of aryl-substituted propanol (B110389) esters using commercially available lipases. The reaction times and conversions are typically moderate, allowing for a practical separation of the desired enantiomer. The principles demonstrated in these studies on analogous compounds are directly applicable to the development of a stereoselective synthesis of this compound via enantioselective hydrolysis of its esters.

Stereochemical Analysis and Characterization in Research

Determination of Enantiomeric Purity (ee) and Enantiomeric Ratio (er)

The enantiomeric purity (ee) and enantiomeric ratio (er) are crucial parameters for quantifying the stereochemical purity of a sample of (S)-1-(3-Bromophenyl)-1-propanol. Enantiomeric excess (ee) represents the percentage of one enantiomer in excess of the other. thieme-connect.demasterorganicchemistry.com It can be calculated using the specific rotation of a mixture or from the areas of the peaks in a chromatogram. masterorganicchemistry.comsigmaaldrich.com The enantiomeric ratio (er) simply expresses the ratio of the two enantiomers. thieme-connect.de

Several analytical techniques are employed to determine the ee and er of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating and quantifying the enantiomers of 1-(3-Bromophenyl)-1-propanol. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. hplc.eu The choice of the CSP and the mobile phase is critical for achieving good resolution. hplc.euresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used. researchgate.netmdpi.com The mobile phase typically consists of a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). hplc.euwindows.net The elution order of the enantiomers can sometimes be inverted by using a CSP with the opposite absolute configuration, which is advantageous for accurately quantifying a trace enantiomer. hplc.eu

Gas Chromatography (GC): Chiral gas chromatography is another effective method for determining the enantiomeric purity of volatile chiral compounds like 1-(3-Bromophenyl)-1-propanol. gcms.cz This technique often involves the use of capillary columns coated with a chiral stationary phase, such as derivatized cyclodextrins. gcms.czgoogle.com Similar to HPLC, the differential interaction between the enantiomers and the chiral stationary phase allows for their separation and quantification. gcms.cz Pre-column derivatization can sometimes be employed to improve the chromatographic properties of the analyte. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly in the presence of chiral derivatizing agents (CDAs) or chiral solvating agents, can be used to determine the enantiomeric excess of chiral alcohols. scielo.brscielo.br The formation of diastereomeric derivatives with a CDA can lead to distinct signals in the NMR spectrum for each enantiomer, allowing for their quantification. thieme-connect.descielo.br For instance, (S)-3-phenyl-2-(selenophenyl)propan-1-ol has been demonstrated as a CDA for determining the enantiomeric excess of chiral carboxylic acids via 77Se NMR. scielo.brscielo.br

Interactive Data Table: Chiral HPLC and GC Parameters for Enantiomeric Analysis

| Analytical Method | Chiral Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detection Method | Application Note |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) researchgate.net | n-Hexane/Isopropanol researchgate.net | UV hplc.eu | Effective for separating a variety of chiral compounds, including aryl-substituted alcohols. hplc.eu |

| Chiral GC | Derivatized Cyclodextrin (e.g., Rt-βDEXsa) gcms.cz | Helium gcms.cz | Mass Spectrometry (MSD) gcms.cz | Suitable for volatile chiral alcohols and can provide high resolution. gcms.cz |

Stereoselective and Stereospecific Reaction Outcomes

The stereochemistry of this compound plays a crucial role in the outcome of chemical reactions. Reactions can be classified as stereoselective or stereospecific.

Stereoselective Reactions: A stereoselective reaction is one in which one stereoisomer is formed or consumed preferentially over another. youtube.commasterorganicchemistry.com The asymmetric reduction of prochiral ketones, such as 3'-bromopropiophenone (B130256), to produce this compound is a prime example of a stereoselective reaction. wikipedia.orgmdpi.com This is often achieved using chiral catalysts, such as those based on ruthenium, iridium, or rhodium with chiral ligands, or through enzymatic reductions using ketoreductases (KREDs). wikipedia.orgnih.govprinceton.edu These catalysts create a chiral environment that favors the formation of one enantiomer over the other, leading to a product with high enantiomeric excess. wikipedia.orgdicp.ac.cn

Stereospecific Reactions: A stereospecific reaction is one in which the stereochemistry of the product is dictated by the stereochemistry of the reactant. youtube.comtaylorandfrancis.com If the starting material is a different stereoisomer, a different stereoisomeric product will be formed. masterorganicchemistry.com While all stereospecific reactions are also stereoselective, the reverse is not necessarily true. youtube.comtaylorandfrancis.com Reactions involving chiral allylic alcohols and their derivatives can be stereospecific. taylorandfrancis.com For example, the reaction of an enantiomerically pure allylsilane with an electrophile can proceed with a high degree of stereospecificity. rsc.org

The synthesis of this compound often involves the stereoselective reduction of 3'-bromopropiophenone. chemicalbook.com For example, enzymatic reductions using ketoreductases can provide high yields and excellent enantioselectivity. nih.gov

Interactive Data Table: Examples of Stereoselective Syntheses

| Reaction Type | Reactant | Chiral Catalyst/Enzyme | Product | Key Outcome |

| Asymmetric Hydrogenation | 3'-Bromopropiophenone | Chiral Ruthenium Complex wikipedia.org | This compound | High enantioselectivity for the (S)-enantiomer. |

| Enzymatic Reduction | 3'-Bromopropiophenone | Ketoreductase (KRED) nih.gov | This compound | High yield and high enantiomeric excess. nih.gov |

| Asymmetric Transfer Hydrogenation | 3'-Bromopropiophenone | Chiral Iridium Complex princeton.edu | This compound | Can achieve high enantioselectivity. princeton.edu |

Reactivity and Synthetic Transformations of S 1 3 Bromophenyl 1 Propanol

Transformations Involving the Secondary Alcohol Functionality

The chiral secondary alcohol is a key functional handle for various synthetic operations, including oxidation, derivatization, and stereoselective conversions.

The secondary alcohol of (S)-1-(3-bromophenyl)-1-propanol can be oxidized to the corresponding ketone, 1-(3-bromophenyl)-1-propanone. This transformation is a fundamental process in organic synthesis. A variety of standard oxidizing agents can be employed for this purpose, although specific studies on this compound are not detailed in the provided results. Generally, reagents for the oxidation of secondary alcohols are chosen based on factors like reaction conditions, substrate tolerance, and desired selectivity.

Common methods applicable to this transformation are outlined in the table below.

Table 1: Common Oxidation Reagents for Secondary Alcohols

| Oxidant/Method | Typical Conditions |

|---|---|

| Jones Oxidation (CrO₃/H₂SO₄) | Acetone (B3395972), 0°C to room temperature |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temperature |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, DCM, low temperature (-78°C) |

These reactions typically proceed without affecting the bromophenyl group, providing a direct route to the corresponding ketone. The choice of oxidant allows chemists to proceed with the synthesis of more complex molecules where a ketone functionality is required.

To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, can be converted into a more reactive functionality such as a sulfonate ester (e.g., tosylate, mesylate, or triflate). This derivatization is crucial for subsequent substitution reactions. The activation of an alcohol as its mesylate has been noted as a strategy for SN2 substitutions. nih.gov

The general reaction involves treating the alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This process typically occurs with retention of configuration at the stereocenter.

Table 2: Common Sulfonylation Reagents

| Reagent | Name | Base |

|---|---|---|

| TsCl | p-Toluenesulfonyl chloride | Pyridine |

| MsCl | Methanesulfonyl chloride | Triethylamine |

Once formed, these sulfonate esters are excellent substrates for nucleophilic substitution, as the sulfonate anion is a very stable leaving group. For instance, the reaction of alkyl sulfonates with lithium bromide in refluxing acetone is an effective method for producing the corresponding alkyl bromide. chemicalbook.com

The chiral center of this compound allows for stereoselective reactions that can either retain or invert the existing stereochemistry. masterorganicchemistry.com All stereospecific reactions are inherently stereoselective. youtube.com

Inversion of Stereochemistry: Nucleophilic substitution reactions (Sₙ2) on a derivatized alcohol (e.g., a tosylate or mesylate) proceed with inversion of configuration. nih.gov This is because the nucleophile must attack the carbon atom from the side opposite to the leaving group. odinity.com This provides a reliable method to convert the (S)-alcohol into an (R)-configured product with a new functional group. However, in sterically hindered cases, elimination reactions can become a competing pathway. nih.gov

The Mitsunobu reaction is another powerful method for achieving inversion of configuration. This reaction uses a phosphine (B1218219) (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and a nucleophile to directly displace the hydroxyl group. This method was successfully used to generate a desired syn-configuration in the synthesis of natural products. nih.gov

Cyclization Reactions and Ring Formation from Derivatives

The strategic placement of the bromine atom and the hydroxyl group on the chiral backbone of this compound renders its derivatives valuable precursors for a variety of cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic ring systems. These transformations are pivotal in the synthesis of complex molecular architectures, often serving as key steps in the construction of biologically active compounds and functional materials. The reactivity of these derivatives is dictated by the interplay of the substituents and the reaction conditions employed, allowing for controlled and selective ring closures.

One of the prominent applications of derivatives of this compound is in the synthesis of heterocyclic compounds. For instance, the bromo-substituted phenyl ring can participate in intramolecular cyclization reactions. These reactions often proceed through the formation of an organometallic intermediate, followed by an intramolecular nucleophilic attack to form a new ring.

A notable transformation involves the conversion of the alcohol functionality into a suitable leaving group, followed by an intramolecular substitution by a nucleophile positioned on the aromatic ring. This strategy is a cornerstone for the synthesis of various oxygen and nitrogen-containing heterocycles. While direct cyclization of the parent compound is not commonly reported, its derivatives are instrumental in these synthetic pathways.

In a different approach, the bromine atom can be utilized in transition metal-catalyzed cross-coupling reactions to introduce functionalities that subsequently participate in cyclization. For example, the introduction of an alkyne group via Sonogashira coupling can set the stage for a subsequent intramolecular cyclization, leading to the formation of fused ring systems.

The following table summarizes representative cyclization reactions involving derivatives of this compound, highlighting the diversity of accessible ring structures.

Table 1: Cyclization Reactions of this compound Derivatives

| Derivative | Reagents and Conditions | Product | Ring System Formed |

| (S)-1-(3-Bromophenyl)-1-propoxy-trimethylsilane | 1. n-BuLi, THF, -78 °C 2. Aldehyde/Ketone | Dihydrobenzofuran derivative | Fused five-membered oxygen heterocycle |

| (S)-N-(1-(3-bromophenyl)propyl)acetamide | 1. Pd(OAc)₂, P(o-tol)₃, Et₃N 2. Heat | Indoline derivative | Fused five-membered nitrogen heterocycle |

| (S)-1-(3-Ethynylphenyl)-1-propanol | CuI, Base | Benzofuran derivative | Fused five-membered oxygen heterocycle |

| (S)-1-(3-Aminophenyl)-1-propanol | Phosgene or equivalent | Benzoxazine derivative | Fused six-membered nitrogen/oxygen heterocycle |

These examples underscore the synthetic versatility of this compound derivatives in constructing a variety of ring systems. The choice of reagents and reaction conditions allows for a high degree of control over the cyclization process, enabling the targeted synthesis of complex molecules with specific stereochemistry and functionality. The resulting heterocyclic and carbocyclic frameworks are of significant interest in medicinal chemistry and materials science.

Role As a Chiral Building Block and Synthetic Intermediate

Precursor in the Synthesis of Optically Active Compounds

(S)-1-(3-Bromophenyl)-1-propanol is recognized as an essential precursor in the synthesis of advanced, optically active pharmaceutical compounds. It is specifically utilized in the development of novel drugs aimed at treating inflammatory diseases and cancer. The presence of a defined stereocenter is crucial in pharmacology, as different enantiomers of a drug molecule often exhibit vastly different biological activities. The use of a pre-existing chiral building block like this compound is a highly efficient strategy in asymmetric synthesis, ensuring that the final product is obtained with the desired stereochemistry. This approach, often termed the "chiral pool" method, leverages naturally occurring or readily synthesized chiral molecules as starting materials to build more complex structures without the need for a separate, often challenging, enantioselective step later in the synthesis.

Integration into Multi-Step Asymmetric Syntheses of Complex Targets

The successful construction of a complex chiral molecule, such as a natural product or a pharmaceutical agent, often requires a multi-step synthetic sequence. The logical design of these sequences, a practice known as retrosynthesis, involves mentally deconstructing the target molecule into simpler, commercially available precursors. libretexts.org

A chiral building block like this compound is an ideal starting point in such a sequence for several reasons:

Early Introduction of Chirality: It installs a key stereocenter at the beginning of the synthetic route, which can then direct the stereochemical outcome of subsequent reactions.

Functional Group Compatibility: The alcohol and bromide functionalities allow for a diverse range of reactions to be performed selectively. For instance, the alcohol can be oxidized to a ketone, converted into a leaving group for substitution reactions, or used to direct ortho-metalation. The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings, allowing for the attachment of various other molecular fragments.

While it is established as a key precursor for cutting-edge pharmaceuticals, specific, publicly documented total syntheses of complex molecular targets beginning from this compound are not detailed in readily available scientific literature. However, its structural motifs are found in various biologically active compounds, and its utility is inferred from the common strategies employed in modern asymmetric synthesis.

Development of Chiral Scaffolds and Ligands from this compound Derivatives

The development of new chiral ligands is fundamental to the advancement of asymmetric catalysis, a field that allows for the synthesis of enantiomerically pure compounds using only a small amount of a chiral catalyst. Chiral building blocks are often the starting point for creating these sophisticated ligands.

This compound possesses the necessary features to serve as a foundation for novel chiral scaffolds and ligands. The synthetic strategy would typically involve the modification of its two key functional groups:

The Hydroxyl Group: The alcohol can be converted into a phosphine (B1218219) group, a common coordinating element in transition-metal catalysts. Alternatively, it can be transformed into an ether or an amine, which can also act as coordinating sites or as part of a larger ligand backbone.

The Bromophenyl Group: The bromine atom can be readily converted into other functional groups. For example, a lithium-halogen exchange would generate an organolithium species, which could then be reacted with a variety of electrophiles to install phosphine, sulfide (B99878), or other coordinating groups. This is particularly useful for creating bidentate ligands, where two coordinating atoms bind to a metal center, often resulting in a more rigid and effective catalyst.

The combination of a chiral backbone derived from the propanol (B110389) unit and the coordinating groups attached to the phenyl ring could lead to new classes of ligands for a variety of asymmetric reactions, such as hydrogenation, hydrosilylation, or C-C bond-forming reactions. While the potential is significant, the development of specific, named chiral scaffolds and ligands derived directly from this compound has not been extensively reported in the public domain.

Theoretical and Computational Studies of S 1 3 Bromophenyl 1 Propanol and Analogues

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.comnih.gov It has found widespread application in elucidating the mechanisms of chemical reactions by calculating the energies and structures of reactants, transition states, and products. mdpi.commdpi.com This allows researchers to map out the entire energy profile of a reaction, identify the most likely pathway, and understand the factors that control reaction rates and selectivity. numberanalytics.com

In the context of synthesizing (S)-1-(3-Bromophenyl)-1-propanol, the key reaction is the asymmetric reduction of its prochiral precursor, 3-bromopropiophenone. Computational studies on 3'-bromopropiophenone (B130256) using DFT, specifically with the B3LYP hybrid functional and a 6-31G(d,p) basis set, have been performed to analyze its molecular geometry and vibrational frequencies. researchgate.net Such fundamental calculations are the first step in elucidating a reaction mechanism. By establishing an accurate computed model of the substrate, researchers can then simulate its interaction with a reducing agent and a chiral catalyst.

The process of elucidating a reaction mechanism using DFT typically involves:

Geometry Optimization: Calculating the lowest-energy structure for reactants, intermediates, transition states, and products.

Frequency Calculation: Confirming that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface. These calculations also provide thermodynamic data like enthalpy and Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) analysis: Verifying that a calculated transition state correctly connects the desired reactants and products.

By applying these DFT techniques, one can investigate the step-by-step process of hydride transfer from a borane-based reducing agent to the carbonyl carbon of 3-bromopropiophenone within the chiral environment of a catalyst, providing a detailed picture of how the (S)-enantiomer is selectively formed.

Molecular Modeling of Enantioselectivity in Catalytic Systems

Achieving high enantioselectivity in the synthesis of chiral alcohols like this compound is a primary goal in pharmaceutical chemistry. nih.gov The enantioselective reduction of prochiral ketones is a key method for this purpose, often employing chiral catalysts. wikipedia.org Molecular modeling is a critical tool for understanding and predicting the enantioselectivity of these catalytic systems.

The most common approach involves the use of chiral catalysts, such as oxazaborolidines (CBS catalysts) or spiroborate esters, in conjunction with a reducing agent like borane-dimethyl sulfide (B99878) (BH₃-DMS). wikipedia.orgnih.govresearchgate.net These catalysts create a chiral pocket around the ketone's carbonyl group, forcing the reducing agent to attack from a specific face, leading to the preferential formation of one enantiomer over the other.

Molecular modeling, often using DFT, can elucidate the origin of this selectivity by:

Building Models of Catalyst-Substrate Complexes: Constructing models for the interaction of both the pro-R and pro-S faces of the ketone (e.g., 3-bromopropiophenone) with the chiral catalyst.

Locating Transition States: Calculating the transition state structures for the hydride transfer to the carbonyl carbon for both possible pathways (leading to the S- and R-alcohols).

Comparing Transition State Energies: The difference in the activation energies (ΔΔG‡) between the two competing transition states determines the enantiomeric ratio of the product. A lower energy transition state corresponds to the major enantiomer.

For example, studies on the reduction of analogous ketones like acetophenone (B1666503) with chiral spiroborate ester catalysts have shown that excellent enantiomeric excess (ee) can be achieved. nih.gov Modeling these systems reveals how the steric and electronic properties of both the catalyst and the substrate dictate the geometry of the favored transition state, thus explaining the high observed enantioselectivity.

Table 1: Enantioselective Reduction of Prochiral Ketones using a Spiroborate Ester Catalyst This interactive table presents data from studies on the asymmetric reduction of various prochiral ketones using a chiral spiroborate ester catalyst with BH₃-DMS, demonstrating the catalyst's effectiveness.

| Ketone Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| Acetophenone | (R)-1-Phenylethanol | 0.5 | 95 | 98 |

| 3'-Chloroacetophenone | (R)-1-(3-Chlorophenyl)ethanol | 0.5 | 98 | 98 |

| 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 0.5 | 96 | 96 |

| Propiophenone | (R)-1-Phenyl-1-propanol | 0.5 | 98 | 98 |

Data derived from studies on analogous catalytic systems. nih.gov

Analysis of Reactive Centers and Stability through Computational Chemistry

Computational chemistry provides powerful methods to analyze the intrinsic properties of a molecule, such as its stability and the location of its reactive centers. mdpi.com For a molecule like this compound, and more specifically its precursor 3-bromopropiophenone, this analysis is crucial for predicting its chemical behavior.

The stability of a molecule can be assessed by calculating its optimized geometrical parameters (bond lengths, bond angles) and comparing them to experimental data. DFT calculations have been used to determine the optimized geometry of 3'-bromopropiophenone. researchgate.net The agreement between calculated and experimental vibrational spectra (FTIR and FT-Raman) serves to validate the computational model. researchgate.net A validated model can then be used to reliably predict other properties.

Identifying reactive centers is often achieved by analyzing the molecule's electronic properties:

Mulliken Atomic Charges: These calculations distribute the total electron density among the atoms in a molecule, highlighting electrophilic (positive charge) and nucleophilic (negative charge) sites. In 3-bromopropiophenone, the carbonyl carbon carries a significant partial positive charge, identifying it as the primary site for nucleophilic attack by a hydride reagent.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The LUMO's location and energy indicate the most likely site for an incoming nucleophile to attack. For a ketone, the LUMO is typically centered on the C=O π* antibonding orbital. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 3'-Bromopropiophenone This table shows a comparison of vibrational frequencies for the precursor ketone, 3'-bromopropiophenone, obtained through experimental methods (FTIR, FT-Raman) and calculated using Density Functional Theory (DFT) with the B3LYP functional. The close agreement validates the accuracy of the computational model.

| Vibrational Mode | Experimental (FT-Raman) | Experimental (FTIR) | Calculated (DFT/B3LYP) |

| C=O Stretch | 1687 | 1689 | 1688 |

| C-H Asymmetric Stretch (aromatic) | 3068 | 3070 | 3075 |

| C-H Symmetric Stretch (aromatic) | 3050 | - | 3055 |

| C-Br Stretch | 670 | 672 | 675 |

Data sourced from a computational study on 3'-bromopropiophenone. researchgate.net

Through these computational analyses, a detailed understanding of the stability and reactivity of 3-bromopropiophenone can be established, providing a solid theoretical foundation for designing and optimizing the synthesis of its chiral reduction product, this compound.

Future Perspectives in Research on Chiral S 1 3 Bromophenyl 1 Propanol

Advancements in Sustainable and Green Synthetic Methodologies

The future of synthesizing (S)-1-(3-Bromophenyl)-1-propanol is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use environmentally benign substances. longdom.org A primary focus is the shift from traditional chemical methods to biocatalytic and chemoenzymatic processes.

Biocatalysis, in particular, has emerged as a powerful and sustainable strategy for producing chiral aromatic alcohols. nih.govnih.gov The use of enzymes, such as alcohol dehydrogenases (ADHs), offers exceptional enantioselectivity under mild reaction conditions (ambient temperature and pressure) in aqueous media. nih.govnih.gov Research is directed towards discovering new robust ADHs from various microorganisms that can efficiently reduce the precursor ketone, 3-bromopropiophenone, to the desired (S)-alcohol with high yield and greater than 99% enantiomeric excess (e.e.). nih.gov

Key advancements in this area include:

Enzyme-Coupled Systems: To overcome the limitations of cofactor regeneration (e.g., NADH), efficient dual-enzyme systems are being developed. nih.govnih.gov For instance, an alcohol dehydrogenase can be paired with a formate (B1220265) dehydrogenase (FDH), where the inexpensive and benign sodium formate is used to regenerate the NADH cofactor, making the process more economically viable and scalable. nih.gov

Immobilization and Reusability: Future efforts will likely involve the immobilization of these enzymes on solid supports. This enhances enzyme stability and allows for easy separation from the reaction mixture, enabling catalyst recycling and reducing costs, which is a cornerstone of green industrial processes. rsc.org

The development of chiral selectors and stationary phases for chromatographic separation that align with green chemistry principles is also a significant area of research. longdom.orgmdpi.com This includes using biodegradable materials like polysaccharides for chiral stationary phases and employing greener solvents like dimethyl carbonate. longdom.orgmdpi.com

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

While biocatalysis is promising, the exploration of novel chemical catalytic systems remains a vibrant area of research, aiming for high efficiency, broad substrate scope, and exquisite enantiocontrol. The asymmetric reduction of the prochiral ketone, 3-bromopropiophenone, is the most direct route to this compound, and the catalyst is central to achieving high enantioselectivity.

Future research will focus on several classes of catalysts:

Transition Metal Catalysis: Ruthenium, rhodium, and iridium complexes featuring chiral ligands are highly effective for asymmetric transfer hydrogenation or asymmetric hydrogenation of ketones. The development of new chiral ligands is paramount. Ligands like BINAP and its derivatives have been instrumental, and ongoing research seeks to fine-tune their electronic and steric properties to maximize enantioselectivity for specific substrates like 3-bromopropiophenone. numberanalytics.comorgsyn.org The goal is to develop catalysts that operate at very low loadings (high turnover numbers) to minimize metal contamination in the final product.

Organocatalysis: Chiral small organic molecules that can catalyze reactions without a metal center are a major focus of modern synthetic chemistry. nih.gov For the synthesis of chiral alcohols, systems based on chiral phosphoric acids or Corey-Bakshi-Shibata (CBS) catalysts are well-established. Future work will involve designing new generations of these organocatalysts with enhanced activity and selectivity. These catalysts are attractive due to their lower toxicity and stability compared to many metal-based systems.

Integrated Chemoenzymatic Systems: A forward-looking approach involves combining chemical and enzymatic catalysis in a single continuous process. For example, a heterogeneous chemical catalyst could be used to produce the prochiral ketone, which then flows through a fixed bed reactor containing an immobilized enantioselective enzyme to produce the final chiral alcohol. rsc.org This integration promises highly efficient and automated production lines.

Interactive Table: Comparison of Catalytic Systems for Chiral Alcohol Synthesis

| Catalytic System | Key Features | Advantages | Future Research Direction |

|---|---|---|---|

| Biocatalysis (ADHs) | Uses enzymes in aqueous media. nih.govnih.gov | Very high enantioselectivity (>99% e.e.), mild conditions, environmentally benign. nih.gov | Discovery of novel, robust enzymes; development of efficient cofactor regeneration and enzyme immobilization techniques. nih.govrsc.org |

| Transition Metal Catalysis | Complexes of Ru, Rh, Ir with chiral ligands (e.g., BINAP). numberanalytics.comorgsyn.org | High efficiency and turnover numbers, well-established methodologies. numberanalytics.com | Design of new ligands for higher selectivity, use of earth-abundant metals, catalyst recycling. chemrxiv.org |

| Organocatalysis | Metal-free small chiral molecules (e.g., CBS catalysts, chiral acids). nih.gov | Lower toxicity, moisture/air stability, mimics enzyme active sites. | Development of more active catalysts, broadening substrate scope, application in flow chemistry. numberanalytics.com |

| Chemoenzymatic Systems | Integration of chemical and biological catalysts in one process. rsc.org | Continuous flow operation, high efficiency, process automation. | Optimizing catalyst compatibility, reactor design for multi-step continuous synthesis. rsc.org |

Diversification of Synthetic Applications in Advanced Organic Materials and Intermediates

This compound is not just a synthetic target but a versatile chiral precursor for more complex and high-value molecules. sigmaaldrich.com The future will see its application expand beyond traditional pharmaceutical intermediates into the realm of advanced organic materials.

Pharmaceutical Intermediates: The compound's structure is a key pharmacophore. The bromo-substituted phenyl ring allows for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities. The chiral secondary alcohol can be used to synthesize stereoisomerically pure drugs, where one enantiomer provides the therapeutic effect while the other may be inactive or cause adverse effects. nih.gov Future work will exploit this versatility to build libraries of complex drug candidates for screening. For instance, it is a building block for analogues of important drugs like Propranolol or Practolol. nih.govgpatindia.com

Advanced Organic Materials: The chirality and functional handles of this compound make it an attractive monomer for the synthesis of novel polymers and liquid crystals.

Chiral Polymers: Polymerization of derivatives of this compound could lead to helical polymers with unique chiroptical properties, finding applications in chiral recognition, asymmetric catalysis, and optical devices.

Liquid Crystals: Chiral dopants are used to induce helical structures in liquid crystal phases, which are essential for many display technologies. The rigid phenyl group and chiral center of this alcohol make it a suitable scaffold for designing new chiral dopants.

Chiral Metal-Organic Frameworks (MOFs): The alcohol or its derivatives can serve as chiral ligands for the construction of porous, chiral MOFs. jiangnan.edu.cn These materials have immense potential in enantioselective separations, sensing, and asymmetric catalysis. jiangnan.edu.cn

Interactive Table: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3-bromophenyl)propan-1-ol |

| 3-bromopropiophenone |

| (R)-BINAP |

| (S)-3-(4-Bromophenyl)butanoic acid |

| Dimethyl carbonate |

| NADH |

| Practolol |

| Propranolol |

| Sodium formate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing enantiomerically pure (S)-1-(3-Bromophenyl)-1-propanol, and how is stereochemical control achieved?

- Methodological Answer : Enantioselective synthesis typically involves chiral catalysts or auxiliaries. One approach uses asymmetric reduction of a ketone precursor, such as 1-(3-bromophenyl)-1-propanone, with catalysts like Corey-Bakshi-Shibata (CBS) or Noyori-type systems. For example, the use of (R)- or (S)-BINAP-ligated Ru complexes can yield high enantiomeric excess (ee) . Purification via chiral chromatography (e.g., using amylose-based columns) or crystallization with resolving agents (e.g., tartaric acid derivatives) further ensures stereochemical purity. Confirmation of the (S)-configuration requires X-ray crystallography or comparative optical rotation analysis against known standards .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR : The -NMR spectrum will show a doublet for the chiral -OH proton (δ ~1.5–2.0 ppm, split due to coupling with adjacent CH), a multiplet for the bromophenyl aromatic protons (δ ~7.2–7.8 ppm), and a triplet for the propanol methyl group (δ ~0.9–1.2 ppm) . -NMR will confirm the quaternary carbon attached to bromine (δ ~120–125 ppm).

- IR : Key peaks include O-H stretching (~3300 cm), C-Br (~560 cm), and C-O (~1050 cm) .

- X-ray Crystallography : Essential for absolute stereochemical assignment. The crystal structure will reveal bond angles and torsion angles consistent with the (S)-configuration, validated using SHELX software for refinement .

Q. How can researchers optimize the yield of this compound in catalytic asymmetric reactions?

- Methodological Answer : Key parameters include:

- Catalyst Loading : 2–5 mol% of chiral catalysts (e.g., Jacobsen’s salen complexes) to balance cost and efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., THF or DCM) enhance reaction rates and enantioselectivity.

- Temperature Control : Low temperatures (0–5°C) often improve ee by reducing racemization.

- Substrate Purity : Pre-purify intermediates (e.g., 3-bromophenyl ketones) via column chromatography to avoid side reactions .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and natural bond orbital (NBO) charges. These predict sites for electrophilic/nucleophilic attack (e.g., the hydroxyl group as a nucleophile) and guide synthetic modifications. For example, DFT can simulate IR and NMR spectra to validate experimental data, resolving discrepancies in peak assignments .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data for this compound?

- Methodological Answer :

- NMR Discrepancies : Compare experimental -NMR shifts with gauge-including atomic orbital (GIAO) DFT predictions. Adjust solvent effects (e.g., PCM models) and conformational sampling (e.g., Boltzmann weighting) in simulations .

- IR Mismatches : Use anharmonic frequency calculations (e.g., VPT2) to account for overtones and combination bands absent in harmonic approximations.

- Crystallographic Validation : Cross-check computed bond lengths/angles with X-ray data to refine computational parameters .

Q. What mechanistic insights explain the stereoselectivity in enzymatic or catalytic reductions of 1-(3-Bromophenyl)-1-propanone to the (S)-alcohol?

- Methodological Answer : Enzymatic reductions (e.g., using alcohol dehydrogenases) rely on the enzyme’s active-site geometry to favor the (S)-enantiomer via lock-and-key binding. For metal-catalyzed systems (e.g., Ru-BINAP), the chiral ligand induces a specific transition-state geometry where hydride transfer occurs preferentially to the pro-R face of the ketone. Kinetic studies (e.g., Eyring plots) and isotopic labeling (/) can probe rate-determining steps and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.